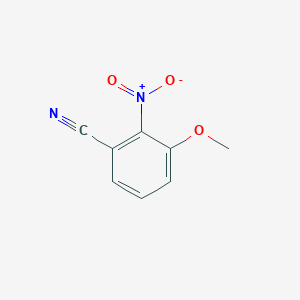
2-bromo-1H-bencimidazol
Descripción general
Descripción
2-Bromo-1H-benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. It consists of a benzene ring fused to an imidazole ring, with a bromine atom substituted at the second position. This compound is of significant interest due to its diverse applications in organic synthesis, medicinal chemistry, and material science.
Aplicaciones Científicas De Investigación
2-Bromo-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial and antiviral agent.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs, particularly those targeting parasitic infections and cancer.
Industry: It is used in the production of dyes, pigments, and corrosion inhibitors.
Mecanismo De Acción
Target of Action
2-Bromo-1H-benzimidazole is a synthetic compound that has been found to have several targets in biological systems . It primarily targets the respiratory system . It has also been reported to have antiproliferative activity on tumor cell lines .
Mode of Action
Benzimidazole derivatives are known to act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . This suggests that 2-Bromo-1H-benzimidazole may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Benzimidazole compounds, including 2-Bromo-1H-benzimidazole, are known to affect various biochemical pathways. They have been reported to have antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities
Pharmacokinetics
Benzimidazole compounds are generally known to have good bioavailability
Result of Action
The result of 2-Bromo-1H-benzimidazole’s action can vary depending on the specific target and biological context. For example, it has been reported to have antiproliferative activity on tumor cell lines, suggesting that it may induce cell death or inhibit cell growth in these contexts . In the context of corrosion inhibition, it acts by decreasing the rate of attack by the environment on metals .
Action Environment
The action of 2-Bromo-1H-benzimidazole can be influenced by various environmental factors. For example, benzimidazoles are known to be good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . This suggests that the efficacy and stability of 2-Bromo-1H-benzimidazole may be influenced by the pH and ionic strength of its environment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-1H-benzimidazole typically involves the bromination of benzimidazole. One common method is the reaction of benzimidazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: In industrial settings, the production of 2-bromo-1H-benzimidazole can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-1H-benzimidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The imidazole ring can be oxidized to form benzimidazole N-oxides.
Reduction: The compound can be reduced to form 2-amino-1H-benzimidazole.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Formation of 2-substituted benzimidazoles.
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of 2-amino-1H-benzimidazole.
Comparación Con Compuestos Similares
- 2-Chloro-1H-benzimidazole
- 2-Iodo-1H-benzimidazole
- 2-Fluoro-1H-benzimidazole
Comparison: 2-Bromo-1H-benzimidazole is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. Compared to its chloro, iodo, and fluoro counterparts, the bromo derivative often exhibits higher reactivity in nucleophilic substitution reactions. Additionally, the bromine atom’s size and electron-withdrawing nature can influence the compound’s biological activity, making it a valuable scaffold in drug design.
Propiedades
IUPAC Name |
2-bromo-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPYXVIHDRDPDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379951 | |
| Record name | 2-bromo-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54624-57-6 | |
| Record name | 2-bromo-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromobenzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-bromo-1H-benzimidazole interact with mild steel to inhibit corrosion in hydrochloric acid?
A1: The research paper suggests that 2-bromo-1H-benzimidazole (BrBD) acts as a mixed-type corrosion inhibitor for mild steel in 1 M hydrochloric acid []. This means it can affect both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions involved in the corrosion process. The inhibition mechanism is attributed to the adsorption of BrBD molecules onto the mild steel surface []. This adsorption creates a protective barrier that hinders the interaction between the corrosive acid and the metal surface, thus slowing down the corrosion rate.
Q2: What kind of experimental evidence supports the corrosion inhibition effectiveness of 2-bromo-1H-benzimidazole?
A2: The research utilized both electrochemical and weight loss measurements to investigate the inhibition effectiveness of BrBD []. Electrochemical techniques, such as polarization studies, provided insights into the compound's influence on the anodic and cathodic reactions driving corrosion. Weight loss measurements offered a direct assessment of the metal loss over time in the presence and absence of BrBD, allowing for the calculation of inhibition efficiency. The combined results from these methods confirmed the corrosion inhibition properties of BrBD.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide](/img/structure/B136417.png)

![Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II)](/img/structure/B136425.png)









